molecular formula C25H30N4O3 B11304037 N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11304037
M. Wt: 434.5 g/mol
InChI Key: DSPWOTPZXCESIC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a methoxybenzyl group, a propoxyquinoxalinyl group, and a piperidine carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the carboxamide group: The carboxamide functionality is introduced via amidation reactions using appropriate reagents.

    Attachment of the methoxybenzyl group: The methoxybenzyl group is attached through nucleophilic substitution reactions.

    Incorporation of the propoxyquinoxalinyl group: The propoxyquinoxalinyl moiety is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-(4-methoxybenzyl)-1-(3-butoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-(4-methoxybenzyl)-1-(3-phenoxyquinoxalin-2-yl)piperidine-3-carboxamide

Uniqueness

N-(4-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O3/c1-3-15-32-25-23(27-21-8-4-5-9-22(21)28-25)29-14-6-7-19(17-29)24(30)26-16-18-10-12-20(31-2)13-11-18/h4-5,8-13,19H,3,6-7,14-17H2,1-2H3,(H,26,30)

InChI Key

DSPWOTPZXCESIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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